cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
CAS No.: 1263379-00-5
Cat. No.: VC16791721
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263379-00-5 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl (1S,5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9-,12+/m1/s1 |
| Standard InChI Key | VTTYZMLUZRUKBA-SKDRFNHKSA-N |
| Isomeric SMILES | C[C@@]12CCN([C@@H]1C(=O)C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C |
Introduction
Molecular Architecture and Stereochemical Considerations
The core structure of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester consists of a bicyclo[3.2.0]heptane framework, a seven-membered bicyclic system featuring fused three- and four-membered rings. The "2-aza" designation indicates a nitrogen atom at position 2, while the "7-oxo" group denotes a ketone at position 7. The cis-5-methyl substituent introduces stereochemical complexity, influencing both the compound’s conformational stability and reactivity .
Comparative Structural Analysis
Closely related analogs, such as cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS 1263379-01-6), share the bicyclo[3.2.0]heptane backbone and tert-butyl ester group but lack the 5-methyl substituent . This compound has a molecular formula of and a molecular weight of 211.26 g/mol . The addition of a methyl group at position 5 in the target compound likely increases steric hindrance, potentially altering crystallization behavior and solubility .
Synthetic Pathways and Methodological Insights
Mitsunobu Reaction for Lactone Formation
The synthesis of bicyclic lactams often employs Mitsunobu conditions, as demonstrated in the preparation of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate . This method facilitates intramolecular cyclization, enabling the formation of strained bicyclic systems. For example, N-Boc-protected hydroxyproline derivatives undergo Mitsunobu-mediated lactonization to yield bicyclic lactones, which can be further functionalized via transesterification or azide substitution .
Key Reaction Steps:
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Substrate Activation: N-Boc-trans-4-hydroxyproline is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) under Mitsunobu conditions.
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Cyclization: Intramolecular nucleophilic attack forms the bicyclo[2.2.1]heptane framework.
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Post-Functionalization: The lactone intermediate is converted to methyl esters or azido derivatives for downstream applications .
Challenges in cis-5-Methyl Derivative Synthesis
Introducing a methyl group at position 5 in the cis configuration requires precise stereocontrol. Potential strategies include:
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Chiral Auxiliaries: Use of enantiomerically pure starting materials to dictate stereochemistry.
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Asymmetric Catalysis: Transition metal-catalyzed reactions to achieve high enantiomeric excess.
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Dynamic Kinetic Resolution: Simultaneous racemization and selective crystallization to isolate the desired diastereomer.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
While direct data for the cis-5-methyl derivative are unavailable, analogs provide benchmarks:
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Melting Point: The spirocyclic analog tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) melts at 114.5–116°C, suggesting that the cis-5-methyl compound may exhibit similar thermal stability .
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Solubility: Tert-butyl esters generally exhibit low polarity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. The methyl group may enhance lipophilicity, reducing aqueous solubility .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band near 1740 cm corresponds to the ester carbonyl group, while the lactam carbonyl (7-oxo) appears around 1680 cm .
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NMR Spectroscopy:
Applications in Drug Discovery and Development
Bicyclic lactams serve as rigid scaffolds in peptidomimetic design, offering conformational restraint to enhance target binding. Potential applications include:
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Protease Inhibitors: The lactam moiety mimics peptide bonds, inhibiting enzymes like HIV protease or thrombin.
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Antibacterial Agents: Structural analogs have shown activity against bacterial efflux pumps .
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Neurological Therapeutics: Bicyclic frameworks are explored as modulators of neurotransmitter receptors .
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to access the cis-5-methyl configuration efficiently.
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Crystallography: Single-crystal X-ray studies to resolve the compound’s three-dimensional structure and confirm stereochemistry.
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Biological Screening: Evaluating the compound’s pharmacokinetic and pharmacodynamic properties in preclinical models.
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